Dibutylone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

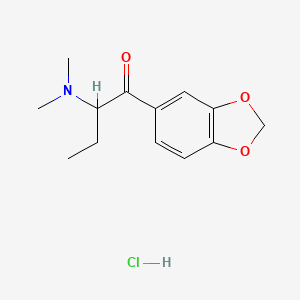

- Su estructura química presenta un anillo de 1,3-benzodioxol-5-ilo fusionado a una porción de dimetilamino-butanona.

- Estructuralmente relacionado con la butilona, se ha detectado en productos comercializados como sales de baño o alimentos para plantas .

bk-DMBDB (clorhidrato): , pertenece a las clases de compuestos de fenetilamina, anfetamina y catinona.

Métodos De Preparación

Rutas Sintéticas: Las rutas sintéticas para bk-DMBDB implican reacciones químicas para formar el compuesto final.

Condiciones de Reacción: Las condiciones de reacción específicas pueden variar, pero los pasos principales generalmente incluyen reacciones de condensación y ciclación.

Producción Industrial: Si bien los métodos de producción a escala industrial no están ampliamente documentados, los laboratorios de investigación lo sintetizan con fines analíticos.

Análisis De Reacciones Químicas

Reacciones: bk-DMBDB puede sufrir diversas reacciones, incluida la oxidación, la reducción y la sustitución.

Reactivos y Condiciones Comunes: Se utilizan reactivos como agentes oxidantes (por ejemplo, KMnO4), agentes reductores (por ejemplo, LiAlH4) y cloruros de ácido (por ejemplo, SOCl2).

Productos Principales: Estas reacciones producen productos como derivados sustituidos e intermediarios.

Aplicaciones Científicas De Investigación

Química: Los investigadores estudian su reactividad, estabilidad e interacciones con otros compuestos.

Biología: Puede servir como una herramienta para investigar procesos celulares o la unión a receptores.

Medicina: Aunque no está aprobado para uso médico, sus efectos en los sistemas de neurotransmisores son de interés.

Industria: Aplicaciones limitadas, pero su caracterización ayuda en el control de calidad y el análisis forense.

Mecanismo De Acción

Objetivos: Es probable que bk-DMBDB interactúe con los transportadores de monoaminas (por ejemplo, serotonina, dopamina, norepinefrina).

Vías: Modula la liberación de neurotransmisores, afectando el estado de ánimo, la cognición y el comportamiento.

Comparación Con Compuestos Similares

Compuestos Similares: Otras catinonas, como la metilona, la etilona y la pentilona, comparten similitudes estructurales.

Singularidad: La combinación específica de grupos funcionales de bk-DMBDB lo distingue de compuestos estrechamente relacionados.

Actividad Biológica

Dibutylone hydrochloride, also known as bk-DMBDB, is a synthetic cathinone that has garnered attention due to its psychoactive properties and increasing prevalence in recreational drug use. This article delves into its biological activity, metabolic pathways, and associated toxicological effects based on recent research findings.

Chemical Structure and Classification

Dibutylone is classified as a beta-keto amphetamine derivative. Its chemical structure includes a butyl group at both the 1 and 3 positions of the phenethylamine backbone, which contributes to its stimulant effects. As a member of the synthetic cathinones, dibutylone shares similarities with other compounds in this class, such as methamphetamine and MDMA, in terms of its psychoactive profile.

Metabolic Profile

Recent studies have mapped the metabolic fate of dibutylone, identifying several metabolites formed during its metabolism. The primary metabolic pathway involves the conversion of dibutylone to butylone, which has been confirmed through analysis of authentic human specimens including blood and urine. The concentrations of dibutylone detected in postmortem blood specimens ranged from 10 to 1,400 ng/mL, indicating significant variability based on individual usage patterns and metabolic rates .

Key Metabolites

- Butylone : The main metabolite identified, which complicates the interpretation of drug tests due to potential co-ingestion.

- Hydrogenated metabolites : These are unique to dibutylone and serve as potential biomarkers for its ingestion.

Biological Activity and Pharmacodynamics

Dibutylone exhibits significant stimulant properties that are primarily mediated through its action on monoamine transporters. Research indicates that dibutylone selectively inhibits the dopamine transporter (DAT) with a lower affinity for the serotonin transporter (SERT). This selective action suggests that dibutylone may induce effects similar to those of other stimulants like methamphetamine but with distinct pharmacological profiles.

Comparative Potency

In studies assessing locomotor activity:

- Dibutylone was found to be less potent than methamphetamine but comparable to other synthetic cathinones like N-ethylpentylone and clephedrone .

- The relative potency hierarchy identified was: methamphetamine > N-ethylpentylone > clephedrone > dimethylone > cocaine > dibutylone.

Toxicological Effects

The toxicological profile of dibutylone reveals various adverse effects associated with its use. Case studies document instances of intoxication leading to symptoms such as:

- Tachycardia

- Hypertension

- Hyperthermia

- Increased muscle tone

- Mydriasis (dilated pupils)

In one notable case involving an attempted suicide with multiple tablets of butylone, severe cardiovascular effects were reported .

Case Studies

Several case studies highlight the emerging concerns surrounding dibutylone use:

- Case Study 1 : A young adult presented with severe agitation and tachycardia after consuming dibutylone. Blood tests confirmed high concentrations of both dibutylone and butylone.

- Case Study 2 : An individual experienced hyperthermia and arrhythmias following recreational use. Postmortem analysis revealed significant levels of dibutylone, corroborating its role in acute toxicity.

Research Findings

Recent literature emphasizes the need for further research into the long-term effects of dibutylone use, particularly concerning its neurotoxicity and potential for dependence. Studies suggest that repeated exposure may lead to alterations in dopamine and serotonin systems similar to those observed with traditional stimulants .

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-4-10(14(2)3)13(15)9-5-6-11-12(7-9)17-8-16-11;/h5-7,10H,4,8H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAFASVUPHWNTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17763-12-1 |

Source

|

| Record name | Dibutylone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIBUTYLONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75DNR1UL8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.